N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
WIQFVWVMDDPIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 2,5-Dimethylfuran-3-Carboxylic Acid
The furan-3-carboxylic acid ester precursor is synthesized via condensation of acetoacetic acid alkyl esters with α-acetoxypropionaldehyde in the presence of anhydrous iron(III) chloride (FeCl₃). This one-pot reaction eliminates the need for separate acid and base catalysts, simplifying industrial production.
Reaction Conditions:
- Solvent: Methanol, ethanol, or 1,4-dioxane
- Catalyst: FeCl₃ (0.25–1.5:1 weight ratio to acetoacetic ester)
- Temperature: 50–80°C
- Yield: 68–85%
The esterification mechanism proceeds via Claisen-Schmidt condensation, where FeCl₃ acts as both a Lewis acid and dehydrating agent.
Amidation with 2-Chloroaniline
The ester intermediate undergoes nucleophilic acyl substitution with 2-chloroaniline. This step is typically conducted in polar aprotic solvents under reflux:
| Parameter | Optimal Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Base Catalyst | Triethylamine (Et₃N) |
| Yield | 72–89% |
The use of Et₃N facilitates deprotonation of 2-chloroaniline, enhancing nucleophilicity. Post-reaction purification via recrystallization (ethanol/water) achieves >95% purity.
Cyclization Approaches
Alternative routes employ intramolecular cyclization to construct the furan ring post-amidation.
Hantzsch Thiazole Synthesis Adaptation
A modified Hantzsch method reacts thioureido acid derivatives with α-haloketones. For example, thioureido acid 1 reacts with monochloroacetic acid in aqueous potassium carbonate to form a thiazolone intermediate, which is subsequently cyclized.
- Thiazolone Formation:
- Reactant: Thioureido acid + monochloroacetic acid
- Conditions: 10% K₂CO₃, room temperature, pH 6
- Yield: 65–78%
- Cyclization:
- Reagent: Polyphosphoric acid (PPA)
- Temperature: 120°C
- Time: 2–3 hours
- Yield: 71–88%
This method’s advantage lies in its compatibility with electron-deficient anilines like 2-chloroaniline.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and yield. Comparative studies reveal:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 89 |
| DMF | 36.7 | 76 |
| Toluene | 2.4 | 63 |
| Ethanol | 24.3 | 58 |
THF’s moderate polarity balances solubility and reaction rate, minimizing side reactions.
Catalyst Screening
Iron(III) chloride outperforms alternatives in esterification due to its dual acid/dehydrating function:
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| FeCl₃ | 85 | <5% |
| H₂SO₄ | 72 | 15% |
| PPA | 68 | 12% |
| AlCl₃ | 61 | 18% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, amidation under microwave conditions (100°C, 20 minutes) achieves 84% yield with minimal degradation.
Enzymatic Catalysis
Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative:
- Enzyme: Candida antarctica lipase B
- Solvent: tert-Butanol
- Yield: 67%
- Advantage: No racemization, suitable for chiral intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Esterification/Amidation | 89 | 95 | High |
| Hantzsch Adaptation | 88 | 92 | Moderate |
| Microwave-Assisted | 84 | 94 | High |
| Enzymatic | 67 | 98 | Low |
The esterification/amidation route remains optimal for industrial-scale production due to its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest in various scientific research fields, particularly in medicinal chemistry and materials science. This article explores its applications, mechanisms of action, and potential implications in drug development and other areas.
Chemical Properties and Structure
Molecular Formula : C14H16ClN3O3S
Molecular Weight : Approximately 350.82 g/mol
The compound features a furan ring with substituents that include a chlorophenyl group, dimethyl groups, an N-methylsulfamoyl group, and a carboxamide group. This unique structure may confer specific chemical reactivity and biological activity.
Medicinal Chemistry
This compound has shown potential as a lead compound for developing new pharmaceuticals targeting various diseases. Its structural components suggest possible interactions with biological targets such as enzymes and receptors.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds similar to this compound. In vitro assays on human lung cancer cell lines demonstrated promising results, indicating the compound's potential as an anticancer agent.
| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Staurosporine | TBD | TBD |
| Vandetanib | TBD | TBD |
The data suggest that the compound may exhibit higher cytotoxicity in two-dimensional assays compared to three-dimensional assays, a trend observed with other antitumor agents .
Materials Science
The compound's unique structure makes it suitable for synthesizing novel materials with specific properties. Its potential applications include:
- Organic Electronics : The furan ring can contribute to electronic properties useful in organic semiconductors.
- Polymer Synthesis : It can serve as a building block for creating polymers with tailored functionalities.
Organic Synthesis
This compound may act as an intermediate in the synthesis of more complex organic molecules. Its diverse functional groups allow for various chemical reactions, making it valuable in organic synthesis pathways.
Cytoprotective Effects
A related study investigated the cytoprotective effects of similar compounds on cellular DNA and mitochondria. The findings indicated that pretreatment with these compounds could inhibit carcinogen-induced cytotoxicity, suggesting a protective role against DNA damage .
Anticancer Activity
Research on structurally related compounds has revealed mechanisms such as microtubule disruption and centrosome declustering, which are crucial for developing new anticancer therapies. These findings highlight the importance of further investigations into the biological activities of this compound and its derivatives .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Interfering with Cellular Processes: Affecting processes such as cell division, apoptosis, or signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Compounds with the 2-chlorophenyl group but varying substituents on the amide nitrogen or carbonyl side chain exhibit distinct physical properties. For example:
| Compound ID | Substituent(s) | Melting Point (°C) | |
|---|---|---|---|
| T91 | Diphenylmethyl-pyrrole-dione | 93.0 | |
| T105 | 4-Acetylphenyl | 166.7 | |
| T109 | Diphenylmethyl-aniline | 131.4 (ethanol) |
The target compound’s 2,5-dimethylfuran group likely imparts intermediate melting behavior compared to T91 (lower MP) and T105 (higher MP). The furan’s planar structure and methyl groups may enhance crystallinity but reduce thermal stability relative to bulkier substituents like diphenylmethyl.
Electronic and Structural Effects via 35Cl NQR and Crystallography
highlights that substituents on the amide side chain influence 35Cl NQR frequencies and crystal packing:
- Alkyl groups (e.g., -CH3) lower NQR frequencies due to electron-donating effects.
- Aryl/chloroalkyl groups (e.g., benzamide, trifluoromethoxy) increase frequencies via electron withdrawal .
The target compound’s 2,5-dimethylfuran is an electron-rich aromatic system. Compared to N-(2-chlorophenyl)-acetamide, its dimethylfuran moiety may moderately elevate NQR frequencies, akin to aryl-substituted analogs. Crystal structure data for related compounds (e.g., C6H5NHCO-(2-ClC6H4), tetragonal system with a=8.795 Å) suggest that the furan’s steric profile could alter lattice constants and packing efficiency .
Bond Length and Angle Variations
Crystallographic studies in reveal that side-chain substitutions primarily affect the C(S)-C(O) bond length, with minimal impact on other bonds. For example:
- N-(phenyl)-2-chlorobenzamide : C(S)-C(O) = 1.48 Å (tetragonal system).
- N-(phenyl)-2-chloro-2-methylacetamide: C(S)-C(O) = 1.52 Å (monoclinic system) .
The dimethylfuran group in the target compound may shorten the C(O)-N bond compared to acetamides due to resonance stabilization from the furan’s oxygen atom.
Heterocyclic Comparisons
lists carboxamides with thiophene (e.g., 4-methylthiophene-2-carboxamide) and cinnamamide substituents. Key differences include:
- Furan vs. Thiophene : The oxygen in furan increases polarity compared to sulfur in thiophene, affecting solubility and bioavailability.
Data Tables
Biological Activity
N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a 2-chlorophenyl group and a carboxamide moiety. The furan scaffold is known for its biological activities, including anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory process, and selective inhibition can reduce side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Inhibition of COX Enzymes by Related Compounds
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX Selectivity Ratio |
|---|---|---|---|
| Compound A | 207.72 ± 0.11 | 82.05 ± 0.02 | 0.73 |
| Compound B | 286.24 ± 0.13 | 79.10 ± 0.06 | 0.76 |
The above table illustrates the inhibitory effects of related compounds on COX enzymes, which may provide insights into the activity of this compound.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of furan compounds can exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) .
Table 2: Cytotoxicity of Furan Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | X.X |
| Compound C | A-549 | 22.09 ± 0.26 |
| Compound D | MCF-7 | 6.40 ± 0.26 |
The specific IC50 value for this compound is currently under investigation but is anticipated to be comparable to those observed in other furan derivatives.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may involve modulation of inflammatory pathways and induction of apoptosis in cancer cells through various signaling pathways .
Case Studies
- Anti-inflammatory Efficacy : A study demonstrated that a related furan derivative significantly reduced inflammation in an animal model induced by carrageenan, showcasing its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : In vitro studies on furan derivatives have shown promising results against multiple cancer cell lines, indicating that structural modifications can enhance their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
